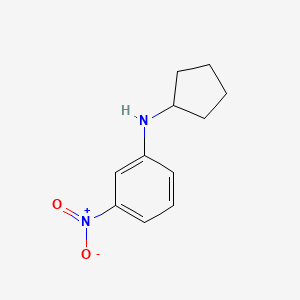

N-cyclopentyl-3-nitroaniline

Description

Historical Trajectories and Evolution of Related Nitroaniline Chemistry Research

The study of nitroanilines is intrinsically linked to the broader history of aniline (B41778) and nitroaromatic compounds, which dates back to the 19th century. Initially, aniline and its derivatives were central to the development of the synthetic dye industry. The nitration of aromatic compounds became a fundamental reaction in organic chemistry, leading to the synthesis of various nitroanilines, including the isomers 2-nitroaniline (B44862), 3-nitroaniline (B104315), and 4-nitroaniline. wikipedia.orgwikipedia.org

These simple nitroanilines served as crucial precursors for a vast array of dyes and pigments. wikipedia.orgwikipedia.org For instance, 3-nitroaniline is a known chemical intermediate for azo coupling components used in dyes like Disperse Yellow 5. wikipedia.org The reduction of the nitro group to an amino group is a key transformation, yielding phenylenediamines, which are also vital in polymer and dye manufacturing. rsc.org Over time, the focus of nitroaniline chemistry expanded beyond dyes to include their use as intermediates in the synthesis of pharmaceuticals, corrosion inhibitors, and other specialty chemicals. wikipedia.orgrsc.org The development of more complex N-substituted derivatives, such as N-cyclopentyl-3-nitroaniline, represents a modern evolution of this field, where chemists modify the basic nitroaniline structure to fine-tune physicochemical properties for specific, advanced applications.

The this compound Molecular Architecture: Significance in Organic Synthesis and Chemical Diversity

The chemical reactivity and synthetic utility of this compound are dictated by the interplay of its three core components: the aniline backbone, the meta-positioned nitro group, and the N-cyclopentyl substituent.

Aniline Backbone: The aniline core is a primary aromatic amine that serves as a fundamental building block in organic synthesis. Its amino group can be readily functionalized, and the aromatic ring is susceptible to electrophilic substitution, making it a versatile scaffold for constructing more complex molecules.

Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group. fiveable.me When placed at the meta position on the aniline ring, it significantly influences the molecule's electronic properties. It deactivates the ring towards electrophilic substitution and directs incoming groups to the positions ortho and para to itself (i.e., positions 2, 4, and 6). Furthermore, the nitro group is a key functional handle; it can be reduced to an amino group, providing a route to substituted phenylenediamines, or it can participate in various coupling reactions. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same ring creates a "push-pull" system, which is of interest in the study of nonlinear optical (NLO) materials. rasayanjournal.co.in

N-cyclopentyl Group: The cyclopentyl group is a five-membered cyclic alkyl substituent attached to the nitrogen atom. Its inclusion impacts the molecule's physical and chemical properties in several ways. fiveable.me It increases the molecule's size (steric bulk) and lipophilicity compared to a simple nitroaniline. This can influence solubility, melting and boiling points, and how the molecule interacts with other substances. fiveable.me In medicinal chemistry, the incorporation of a cyclopentyl ring can affect a molecule's conformational flexibility and how it fits into biological targets like enzyme active sites or receptors. fiveable.meacs.orgacs.org

Together, these components make this compound a versatile intermediate. Its pre-defined substitution pattern (meta-nitro and N-alkylation) offers a strategic starting point for synthesizing a diverse range of target molecules where specific regiochemistry and physical properties are desired.

Current Research Landscape and Emerging Trends Pertaining to this compound

While research focusing exclusively on this compound is specific, the current landscape can be understood by examining studies on closely related N-alkylated nitroanilines and broader trends in nitroaromatic chemistry.

Detailed research findings show that N-cyclopentyl substituted nitroanilines are valuable intermediates in modern synthetic chemistry. For example, N-cyclopentyl-2-nitroaniline and N-cyclopentyl-4-nitroaniline have been synthesized as part of studies on the development of efficient, reusable copper nanoparticle catalysts for cross-coupling reactions. rsc.org These reactions are fundamental in organic synthesis for creating carbon-nitrogen bonds.

In the field of medicinal chemistry, the N-cyclopentyl aniline moiety is explored for its potential to improve the properties of drug candidates. Research on selective androgen receptor modulators (SARMs) has incorporated a hydroxylated N-cyclopentyl amino group into complex molecules designed for transdermal application. acs.orgacs.org This highlights the role of the cyclopentyl group in achieving desired pharmacokinetic profiles. While not involving a nitro group directly, this research underscores the value of the N-cyclopentyl aniline scaffold.

Emerging trends for the broader class of nitroaromatic compounds include their application in materials science and as biologically active agents. Nitroaniline derivatives are investigated for their nonlinear optical (NLO) properties, which are crucial for developing materials for photonics and optical switching. rasayanjournal.co.in Furthermore, new classes of enzyme inhibitors have been discovered based on a nitroaniline skeleton, such as inhibitors for SIRT6, a target for metabolic diseases. bohrium.com These wider trends suggest potential future avenues for the application and study of specifically functionalized compounds like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-7-3-6-10(8-11)12-9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYNDVNQMDINGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyclopentyl 3 Nitroaniline and Its Precursors

Strategies for N-alkylation of Nitroanilines with Cyclopentyl Moieties

The formation of the N-cyclopentyl bond is a critical step in the synthesis of the target molecule. This can be achieved through direct alkylation using cyclopentyl halides or via reductive amination with cyclopentanone (B42830) derivatives. The choice of method often depends on the availability of starting materials, desired yield, and selectivity.

Direct N-Alkylation Approaches Utilizing Cyclopentyl Halides

Direct N-alkylation of 3-nitroaniline (B104315) with a cyclopentyl halide, such as cyclopentyl bromide or iodide, represents a classical and straightforward approach. This SN2 reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.orgrsc.org Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), with the latter often promoting selective mono-N-alkylation of primary aromatic amines. rsc.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) known to enhance the reactivity of SN2 reactions. mdpi.com Ionic liquids have also emerged as alternative, environmentally benign reaction media that can facilitate N-alkylation under mild conditions. organic-chemistry.orgrsc.org

While direct alkylation is a common method, it can sometimes lead to the formation of dialkylated byproducts. mdpi.com Careful control of reaction conditions, such as temperature and the molar ratio of reactants, is necessary to maximize the yield of the desired mono-alkylated product.

Reductive Amination Pathways Involving Cyclopentanone Derivatives

Reductive amination offers an alternative and often more selective route to N-cyclopentyl-3-nitroaniline. This one-pot procedure involves the reaction of 3-nitroaniline with cyclopentanone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine. scribd.comscribd.com A key advantage of this method is the reduced likelihood of overalkylation. scribd.com

Several reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a selective reducing agent that is particularly effective for reductive aminations because it readily reduces the iminium ion intermediate but is less reactive towards the starting ketone. chemicalbook.com Other borohydride (B1222165) reagents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and borane-tetrahydrofuran (B86392) complex (BH₃·THF), have also been successfully used, especially for electron-deficient anilines. thieme-connect.comthieme-connect.com For instance, the reductive amination of the very electron-deficient 2-nitroaniline (B44862) with acetone (B3395972) has been achieved in excellent yields using BH₃·THF. thieme-connect.com

The reaction conditions for reductive amination can be tailored based on the specific substrates and reducing agent. For example, reductive amination of 3,4-dimethyl aniline (B41778) with ketones has been carried out using a platinum-on-carbon catalyst under hydrogen pressure. rsc.org

Evaluation of Catalytic Systems in N-Alkylation Reactions

The development of catalytic systems for N-alkylation reactions is an active area of research, aiming to improve efficiency, selectivity, and sustainability. Transition metal catalysts, including those based on ruthenium, iridium, and copper, have shown significant promise. nih.gov For instance, ruthenium and iridium complexes have been utilized for the N-alkylation of amines with alcohols. nih.gov Copper-catalyzed N-alkylation of anilines with aryl chlorides has also been reported.

A "borrowing hydrogen" or "hydrogen autotransfer" strategy catalyzed by transition metals offers a green alternative for N-alkylation. rsc.org In this process, an alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine, with the hydrogen being transferred back in the final reduction step. This method avoids the use of stoichiometric organometallic reagents or alkyl halides.

Organocatalysis also presents a metal-free approach to N-alkylation. For example, N-methylimidazole has been shown to be an effective catalyst for the aza-Michael addition of N-heterocycles to α,β-unsaturated carbonyl compounds. organic-chemistry.org

Aromatic Nitration Techniques for N-Cyclopentylaniline Synthesis

An alternative synthetic strategy involves the nitration of N-cyclopentylaniline. smolecule.com This approach first requires the synthesis of the N-cyclopentylaniline precursor, which can be prepared by the reductive amination of aniline with cyclopentanone. scribd.com

The subsequent nitration of N-cyclopentylaniline must be carefully controlled to achieve the desired 3-nitro isomer. The directing effect of the amino group (ortho-, para-directing) and the steric hindrance of the cyclopentyl group will influence the regioselectivity of the nitration. Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, are typically employed. The reaction temperature is a critical parameter, as higher temperatures can lead to the formation of multiple nitrated products and oxidation byproducts. mdpi.com To favor the formation of the meta-substituted product, it is often necessary to perform the nitration under conditions that protonate the amino group, forming the anilinium ion which is meta-directing.

Convergent and Divergent Multi-step Synthesis Pathways

The synthesis of this compound can be designed using either convergent or divergent strategies.

A convergent synthesis would involve the separate synthesis of two key fragments, 3-nitroaniline and a cyclopentyl-containing synthon, which are then coupled in a late-stage step. For example, 3-nitroaniline can be prepared by the partial reduction of 1,3-dinitrobenzene. prepchem.com This fragment can then be coupled with a cyclopentyl halide or cyclopentanone as described in sections 2.1.1 and 2.1.2.

A divergent synthesis would start from a common intermediate that is then elaborated to the final product. For example, N-cyclopentylaniline could be synthesized first and then subjected to nitration to yield this compound. This same intermediate could potentially be used to synthesize other substituted N-cyclopentylaniline derivatives.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing environmentally friendly and sustainable processes. researchgate.netcolab.ws Key considerations include:

Atom Economy: Reductive amination pathways generally have a higher atom economy than direct alkylation methods, which generate salt byproducts. researchgate.net

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, cyclopentyl methyl ether (CPME), or ionic liquids can significantly reduce the environmental impact. organic-chemistry.orgcnr.it Microwave-assisted synthesis in water without a catalyst has been reported for the mono-N-alkylation of aromatic amines. rsc.org

Catalysis: The use of catalytic methods, as discussed in section 2.1.3, is preferred over stoichiometric reagents to minimize waste. nih.gov

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the cyclopentyl moiety or the aniline core could further enhance the sustainability of the process. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or continuous-flow microreactors can reduce energy consumption and improve reaction control. rsc.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Solvent Selection and Optimization in Eco-friendly Synthesis

The choice of solvent is a critical factor in the environmental impact and efficiency of a chemical synthesis. In the context of N-alkylation of anilines, the solvent can influence reaction rates, yields, and the ease of product purification. acsgcipr.org Traditional methods often rely on polar aprotic solvents, which can be toxic and difficult to dispose of. mdpi.com Consequently, significant research has been directed towards identifying greener alternatives.

Eco-friendly solvents such as water, ionic liquids, and bio-derived solvents like cyclopentyl methyl ether (CPME) are gaining traction. nih.govsmolecule.com For instance, in the N-alkylation of heterocycles, propylene (B89431) carbonate has been utilized as both a green solvent and a reagent, eliminating the need for hazardous alkyl halides. nih.gov In the context of synthesizing N-substituted nitroanilines, solvent-free conditions, where the reactants themselves act as the solvent, represent an ideal green chemistry approach, significantly reducing waste. nih.gov Microwave-assisted synthesis has also been shown to be highly effective under solvent-free conditions for the preparation of 5-alkylamino-2-nitroanilines, leading to high yields and short reaction times. nih.gov

The optimization of solvent systems often involves screening a range of solvents to find the best balance between reactivity and environmental impact. For example, in the reductive N-alkylation of nitroarenes, methanol (B129727) was identified as the optimal solvent, providing a quantitative yield of the desired mono-N-alkylated product. scirp.org The use of phase-transfer catalysis (PTC) further expands the options for green solvents by enabling reactions between reactants in immiscible phases, often allowing for the use of water as a solvent. mdpi.comtaylorandfrancis.com

The following table illustrates the effect of different solvents on the yield of N-alkylation reactions of anilines, highlighting the move towards more sustainable options.

| Entry | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) | Reference |

| 1 | 3-Nitroaniline, Cyclopentyl Bromide | DMSO | Et3N | RT | ~55 | nih.gov |

| 2 | 3-Nitroaniline, Cyclopentyl Bromide | Methanol | Et3N | RT | No Reaction | nih.gov |

| 3 | 3-Nitroaniline, Cyclopentyl Bromide | Solvent-free | Et3N | RT | 82 | nih.gov |

| 4 | Aniline, Benzyl (B1604629) Alcohol | Toluene | CoNx@NC | 140 | 99 | researchgate.net |

| 5 | Aniline, Benzyl Alcohol | Propylene Carbonate | None | High Temp | - | nih.gov |

| 6 | 4-Nitroanisole, Carbonyl Compound | Methanol | Zn/HOAc | RT | Quantitative | scirp.org |

| 7 | 1H-Benzotriazole, Benzyl Bromide | CPME | K2CO3 | - | Quantitative | smolecule.com |

Interactive Data Table: Solvent Effects on Aniline N-Alkylation Note: This table is based on data from analogous reactions and serves to illustrate general principles.

| Solvent | Catalyst System | Typical Temperature | Observed Yield Range | Green Chemistry Considerations |

| Dimethyl Sulfoxide (DMSO) | Amine bases | Room Temperature | Moderate | High boiling point, difficult to remove |

| Methanol | Acid/Metal Reductants | Room Temperature | High (for reductive amination) | Volatile, toxic |

| Toluene | Heterogeneous Catalysts | High (e.g., 140°C) | High | Volatile organic compound (VOC) |

| Propylene Carbonate | None (acts as reagent) | High | - | Biodegradable, low toxicity |

| Cyclopentyl Methyl Ether (CPME) | Carbonate bases | - | High | "Green" solvent, high boiling point |

| Solvent-free | Amine bases | Room Temperature | High | Ideal (no solvent waste) |

Catalyst Development for Enhanced Sustainability in Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and reduced waste. nih.gov In the synthesis of this compound, catalyst development focuses on both homogeneous and heterogeneous systems that are efficient, selective, and reusable.

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. researchgate.net Examples include metals like palladium supported on carbon (Pd/C) and cobalt-based metal-organic frameworks (MOFs). researchgate.net Cobalt nanoparticles supported on nitrogen-doped carbon (CoNx@NC) have shown high efficiency in the N-alkylation of anilines with various benzyl alcohols, yielding secondary amines as the major product. researchgate.net

Phase-transfer catalysis (PTC) is another sustainable catalytic approach. PTC facilitates the reaction between reactants in different phases, often an aqueous and an organic phase, by using a catalyst (the phase-transfer agent) to transport one reactant across the phase boundary. mdpi.comtaylorandfrancis.comresearchgate.net This technique can eliminate the need for organic solvents, allowing reactions to be carried out in water. taylorandfrancis.com Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are common phase-transfer catalysts. nih.govnih.gov The effectiveness of a PTC system can depend on the structure of the catalyst, including the length of the alkyl chains on the ammonium salt. taylorandfrancis.com

The development of chiral phase-transfer catalysts has also enabled the asymmetric synthesis of valuable organic compounds. While not directly applied to this compound in the reviewed literature, this highlights a potential avenue for future research in creating chiral derivatives.

The table below presents a selection of catalysts used in N-alkylation reactions of anilines, emphasizing sustainable options.

| Entry | Reactants | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| 1 | Aniline, Benzyl Alcohol | CoNx@NC | Toluene | t-BuOK | 140 | 99 | researchgate.net |

| 2 | 3-Nitroaniline, Cyclopentyl Bromide | TBAB (PTC) | Solvent-free | Et3N | RT | ~82 | nih.gov |

| 3 | Pyrimidine (B1678525) Nucleobases, Alkyl Halides | TBAB (PTC) | MeCN | Cs2CO3 | RT | - | nih.gov |

| 4 | 3,4-Dihydropyrimidinones Synthesis | Tetrabutylammonium chloride (PTC) | Water | NaOH | - | - | taylorandfrancis.com |

| 5 | N-alkylation of N-heterocycles | None (Propylene Carbonate as reagent) | Propylene Carbonate | - | High Temp | - | nih.gov |

Interactive Data Table: Catalyst Systems for Aniline N-Alkylation Note: This table is based on data from analogous reactions and serves to illustrate general principles.

| Catalyst Type | Example | Typical Reaction | Advantages | Disadvantages |

| Heterogeneous | CoNx@NC, Pd/C | N-alkylation with alcohols | Reusable, easy separation | Can require high temperatures |

| Phase-Transfer (PTC) | Tetrabutylammonium bromide (TBAB) | N-alkylation with alkyl halides | Allows use of water, mild conditions | Catalyst may need to be separated |

| Homogeneous | - | - | High activity and selectivity | Difficult to separate from product |

| Green Reagent/Catalyst | Propylene Carbonate | N-alkylation of heterocycles | Acts as both solvent and reagent | May require high temperatures |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product, in this case, this compound, while minimizing the formation of byproducts. Key parameters that are typically varied include temperature, reaction time, stoichiometry of reactants, and the nature and amount of base used.

For the N-alkylation of 3-nitroaniline with a cyclopentyl halide, the choice of base is critical. Stronger bases can lead to side reactions, while weaker bases may result in incomplete conversion. In a solvent-free synthesis of a related compound, triethylamine (B128534) (NEt3) was found to be an effective base, while other bases like KOH, K2CO3, and DABCO were less effective. nih.gov The use of cesium carbonate (Cs2CO3) in conjunction with a phase-transfer catalyst has also been shown to be efficient for N-alkylation reactions at room temperature. nih.gov

Temperature is another important variable. While some reactions require elevated temperatures to proceed at a reasonable rate, others can be performed at room temperature, which is more energy-efficient. researchgate.netnih.gov Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, often leading to significantly shorter reaction times and improved yields. nih.gov For example, the microwave-assisted synthesis of 5-alkylamino-2-nitroanilines was completed in 5-35 minutes with high yields. nih.gov

The stoichiometry of the reactants can also be adjusted to control the selectivity of the reaction. For instance, in reductive N-alkylation, using one mole of the carbonyl compound leads to the mono-N-alkylated product, while an excess of the carbonyl compound can result in the formation of the tertiary amine. scirp.org

The following table summarizes the optimization of various reaction conditions for N-alkylation reactions relevant to the synthesis of this compound.

| Entry | Reaction | Variable Optimized | Optimal Condition | Result | Reference |

| 1 | N-alkylation of 3-nitroaniline | Base | Triethylamine (Et3N) | 82% yield (solvent-free) | nih.gov |

| 2 | Reductive N-alkylation of nitroarenes | Solvent | Methanol | Quantitative yield | scirp.org |

| 3 | N-alkylation of aniline with benzyl alcohol | Catalyst | CoNx@NC | 99% yield | researchgate.net |

| 4 | N-alkylation of pyrimidine nucleobases | Base/Catalyst | Cs2CO3/TBAB | Efficient at room temperature | nih.gov |

| 5 | N-alkylation of N-heterocycles | Reaction Method | Microwave irradiation | Shorter reaction times, high yields | nih.gov |

| 6 | N-alkylation with benzyl bromide | Solvent | CPME | Quantitative yield, minimal byproducts | smolecule.com |

Interactive Data Table: Optimization of Reaction Parameters Note: This table is based on data from analogous reactions and serves to illustrate general principles.

| Parameter | Range of Conditions | Effect on Yield/Selectivity | General Trend |

| Temperature | Room Temp to 140°C | Higher temperatures can increase reaction rate but may also lead to side products. | Optimization is key; microwave heating can be beneficial. |

| Base | Et3N, K2CO3, Cs2CO3 | The choice of base is crucial for deprotonating the aniline and can significantly impact yield. | Et3N and Cs2CO3 have shown effectiveness in similar systems. |

| Catalyst Loading | Varies | Increasing catalyst loading can improve conversion but also adds to cost and waste. | An optimal loading must be determined experimentally. |

| Reactant Stoichiometry | 1:1 to excess | Can be used to control the degree of alkylation (mono- vs. di-alkylation). | For mono-alkylation, a 1:1 or slight excess of the aniline is often used. |

| Reaction Time | Minutes to hours | Sufficient time is needed for completion, but prolonged times can lead to decomposition. | Monitored by techniques like TLC or LC-MS to determine the endpoint. |

Sophisticated Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation of N Cyclopentyl 3 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of N-cyclopentyl-3-nitroaniline, allowing for the precise assignment of protons and carbons within the structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and cyclopentyl protons. The aromatic region is expected to show four protons of the 3-nitrophenyl group. The proton at the C2 position, being ortho to the nitro group, would appear as a triplet at approximately 8.30-8.28 ppm. The proton at C4, situated between the amino and nitro groups, would likely resonate as a doublet of doublets around 7.74-7.69 ppm. The proton at C6, ortho to the amino group, would also be a doublet of doublets, appearing further upfield around 6.88 ppm, and the proton at C5, meta to both substituents, would be a triplet around 7.45-7.38 ppm.

The N-H proton of the secondary amine is expected to present as a broad singlet, with its chemical shift being concentration and solvent dependent, but typically in the range of 8.11 ppm. The methine proton on the cyclopentyl ring directly attached to the nitrogen (N-CH) would appear as a multiplet around 4.02-3.92 ppm. The eight methylene (B1212753) protons of the cyclopentyl ring would show complex overlapping multiplets in the aliphatic region, between 1.5 and 2.2 ppm. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.30-8.28 | t | 1H | Ar-H2 |

| 8.11 | br s | 1H | N-H |

| 7.74-7.69 | dd | 1H | Ar-H4 |

| 7.45-7.38 | t | 1H | Ar-H5 |

| 6.88 | dd | 1H | Ar-H6 |

| 4.02-3.92 | m | 1H | N-CH |

| 2.16-1.60 | m | 8H | Cyclopentyl-CH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbon attached to the nitro group (C3) is expected to be the most downfield of the aromatic carbons, around 149.0 ppm. The carbon attached to the amino group (C1) would be found at approximately 145.1 ppm. The other aromatic carbons are predicted to appear at δ 135.9 (C5), 131.8 (C2), 126.8 (C6), and 114.8 (C4) ppm. rsc.orgrsc.org

The cyclopentyl carbons would resonate in the aliphatic region. The methine carbon (N-CH) is expected at about 53.9 ppm, while the methylene carbons would appear at approximately 33.5 and 24.0 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 149.0 | C | C3 |

| 145.1 | C | C1 |

| 135.9 | CH | C5 |

| 131.8 | CH | C2 |

| 126.8 | CH | C6 |

| 114.8 | CH | C4 |

| 53.9 | CH | N-CH |

| 33.5 | CH₂ | Cyclopentyl-CH₂ |

| 24.0 | CH₂ | Cyclopentyl-CH₂ |

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between adjacent aromatic protons and within the cyclopentyl ring's protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the N-CH proton to its carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the cis/trans stereochemistry of the cyclopentyl ring substituents if applicable and to show through-space interactions between the cyclopentyl group and the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A key feature would be the N-H stretching vibration of the secondary amine, expected as a single, sharp peak around 3300-3500 cm⁻¹. chemicalbook.com The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the cyclopentyl group would be observed just below 3000 cm⁻¹.

The nitro group (NO₂) would exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically in the range of 1550-1500 cm⁻¹ and a symmetric stretch between 1360-1320 cm⁻¹. The aromatic C=C stretching vibrations would be visible as multiple bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1335-1250 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-3500 | Medium, Sharp | N-H Stretch (secondary amine) |

| >3000 | Medium to Weak | Aromatic C-H Stretch |

| <3000 | Medium to Strong | Aliphatic C-H Stretch |

| 1550-1500 | Strong | Asymmetric NO₂ Stretch |

| 1600-1450 | Medium to Strong | Aromatic C=C Stretch |

| 1360-1320 | Strong | Symmetric NO₂ Stretch |

| 1335-1250 | Medium | C-N Stretch |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be used to confirm the molecular weight of this compound and to analyze its fragmentation pattern, providing further structural evidence. The molecular formula of this compound is C₁₁H₁₄N₂O₂, which corresponds to a molecular weight of 206.24 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 206.

The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) or a nitro radical (NO₂, 46 Da), leading to a fragment at m/z 160. Another characteristic fragmentation would be the loss of the cyclopentyl group (C₅H₉, 69 Da) to give a fragment at m/z 137, corresponding to the 3-nitroaniline (B104315) radical cation. Further fragmentation of the aromatic ring could also be observed.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing Analysis

While no specific X-ray crystallographic data for this compound has been reported, this technique would provide the most definitive structural information in the solid state. A successful single-crystal X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles. mdpi.com This data would allow for a detailed understanding of the molecular geometry, including the planarity of the aniline (B41778) ring and the conformation of the cyclopentyl group. Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonding involving the N-H and nitro groups, and van der Waals forces, which govern the solid-state architecture of the compound. royalsocietypublishing.org

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

For a compound like this compound, suitable single crystals are first grown, often via slow evaporation from an appropriate solvent. A selected crystal is mounted on a diffractometer, typically equipped with a CCD detector and using a specific radiation source, such as Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å). rsc.orgrug.nl The data collection is usually performed at a low temperature, for instance 150 K or 173 K, to minimize thermal vibrations of the atoms, which allows for a more precise determination of their positions. rsc.orgmdpi.com

The collected diffraction data, consisting of thousands of reflection intensities, are then processed. This involves data reduction, cell refinement, and absorption corrections using specialized software like CrysAlisPro. rsc.org The crystal structure is subsequently solved using direct methods with programs such as SHELXS and refined by full-matrix least-squares on F² using software like SHELXL. rsc.orgmdpi.com In the refinement process, all non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid. rug.nlmit.edu Hydrogen atoms can often be located in the difference Fourier map, or their positions are calculated geometrically and refined using a riding model. rsc.orgmdpi.com The quality of the final refined structure is assessed by parameters such as the R-factor, with a low value indicating a good fit between the experimental data and the structural model. researchgate.net

Below is a representative table of crystallographic data that would be expected for a compound of this nature.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₄N₂O₂ |

| Formula Weight | 206.24 g/mol |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å (Mo-Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 6.8 Å, b = 23.1 Å, c = 8.2 Å, β = 94.0° |

| Volume | 1280 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.068 Mg/m³ |

| Absorption Coefficient | 0.075 mm⁻¹ |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.125 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is governed by a network of weak intermolecular interactions, primarily hydrogen bonds. mdpi.com In nitroaniline analogues, where the amino and nitro groups are positioned to prevent intramolecular hydrogen bonding, the molecules typically engage in extensive intermolecular hydrogen bonding. doi.org The amino group (-NH) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) serve as strong acceptors. mdpi.comdoi.org

This donor-acceptor pairing leads to the formation of specific motifs. A common interaction is the N-H···O hydrogen bond, which can link molecules into chains, sheets, or more complex three-dimensional frameworks. doi.org For instance, in related structures, molecules are often linked into chains via N-H···O hydrogen bonds. researchgate.net Additionally, weaker C-H···O interactions, involving hydrogen atoms from the aniline ring or the cyclopentyl group and the nitro group's oxygen atoms, can further stabilize the crystal structure. doi.org

Hirshfeld Surface Analysis for Quantifying Crystal Packing Interactions

To gain a more quantitative understanding of the intermolecular interactions that stabilize the crystal lattice of this compound, Hirshfeld surface analysis is employed. This computational method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. nih.govresearchgate.net

The Hirshfeld surface is generated based on the electron density contribution from the molecule of interest versus all other molecules in the crystal. The surface is colored according to various properties, such as d_norm, which highlights regions of close intermolecular contact. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov

A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts by plotting the distance from the surface to the nearest atom inside (d_i) against the distance to the nearest atom outside (d_e). nih.gov This plot allows for the deconvolution of the Hirshfeld surface into contributions from different types of atomic contacts. For a molecule like this compound, the analysis would quantify the relative contributions of contacts such as H···H, O···H/H···O, C···H/H···C, and N···H/H···N to the total surface area. Given the presence of the cyclopentyl group, H···H contacts are expected to dominate the crystal packing. nih.gov The O···H/H···O and N···H/H···N contacts directly correspond to the crucial hydrogen bonding interactions.

A representative breakdown of intermolecular contact contributions from a Hirshfeld analysis is presented in the table below.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45.5 |

| O···H / H···O | 25.2 |

| C···H / H···C | 12.8 |

| N···H / H···N | 8.5 |

| C···C | 3.0 |

| Other | 5.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic properties of this compound. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). tandfonline.comresearchgate.net The resulting spectrum provides insights into the nature of these electronic transitions.

For nitroaniline derivatives, the UV-Vis spectrum is typically characterized by distinct absorption bands corresponding to different types of electronic transitions. chemrxiv.org A prominent feature is an intense absorption band at longer wavelengths (e.g., in the 350-400 nm range), which is attributed to an intramolecular charge transfer (ICT) transition. researchgate.netchemrxiv.org This ICT occurs from the electron-donating amino group (-NH) and the phenyl ring (π system) to the electron-withdrawing nitro group (-NO₂). This π→π* transition is responsible for the characteristic color of many nitroaniline compounds. chemrxiv.orgresearchgate.net

The position and intensity of this absorption band are sensitive to the solvent polarity, a phenomenon known as solvatochromism. mdpi.com In more polar solvents, the excited state is often more stabilized than the ground state, leading to a red shift (bathochromic shift) of the absorption maximum to a longer wavelength. At shorter wavelengths, additional absorption bands may be observed, corresponding to local excitations within the benzene (B151609) ring or the nitro group. chemrxiv.org Analysis of the UV-Vis spectrum, often complemented by computational studies, allows for a detailed characterization of the molecule's electronic structure and its response to its environment. chemrxiv.org

The table below lists typical UV-Vis absorption maxima for 3-nitroaniline in different solvents, which serves as a reference for the expected behavior of this compound.

| Solvent | Absorption Maximum (λ_max) [nm] | Transition Type |

|---|---|---|

| Cyclohexane | 346 | π→π* (ICT) |

| Dichloromethane | 365 | π→π* (ICT) |

| Acetonitrile | 370 | π→π* (ICT) |

| Methanol (B129727) | 374 | π→π* (ICT) |

| Water | 382 | π→π* (ICT) |

Mechanistic Investigations and Reactivity Profiles of N Cyclopentyl 3 Nitroaniline

Reactivity of the Nitro Group: Reductions and Derivatizations

The nitro group on the aromatic ring is a versatile functional handle, susceptible to a range of reduction and transformation reactions. Its strong electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution, but it serves as a key precursor for the synthesis of other nitrogen-containing functionalities.

Selective Reduction to Amine: Catalytic Hydrogenation and Chemoselective Reagents

The reduction of the nitro group to a primary amine is one of the most fundamental transformations for nitroaromatic compounds. researchgate.netacs.org This conversion is crucial for synthesizing diamine compounds that serve as building blocks in polymer and pharmaceutical chemistry. For N-cyclopentyl-3-nitroaniline, this selective reduction yields N-cyclopentylbenzene-1,3-diamine.

Catalytic Hydrogenation: This is a widely employed method for nitro group reduction due to its efficiency and clean reaction profile. wikipedia.org Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com The reaction is carried out under a hydrogen atmosphere, often at moderate pressures and temperatures. The choice of solvent can vary, with alcohols like ethanol (B145695) or methanol (B129727) being common. A key advantage of catalytic hydrogenation is its high yield, though care must be taken as some catalysts can also reduce other functional groups if not properly controlled.

Chemoselective Reagents: In molecules with multiple reducible functional groups, chemoselective reagents are essential to target the nitro group specifically. organic-chemistry.orgresearchgate.net Several metal-based systems are effective under acidic conditions. For instance, metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid or acetic acid are classic choices for reducing aromatic nitro compounds without affecting other sensitive groups. commonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) is another mild and selective reagent for this purpose. commonorganicchemistry.com These methods are valuable as they are often tolerant of functionalities that might be sensitive to catalytic hydrogenation conditions.

Table 1: Comparison of Reagents for Selective Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol, RT-50°C, 1-5 atm H₂ | High yield, clean reaction | May reduce other functional groups (e.g., alkenes, alkynes) |

| Fe / HCl or CH₃COOH | Refluxing aqueous acid | Cost-effective, highly selective | Requires stoichiometric metal, acidic workup |

| SnCl₂ / HCl | Ethanol, RT or gentle heating | Mild, good for sensitive substrates | Stoichiometric tin salts produced as waste |

Transformations to Nitroso, Azoxy, and Azo Derivatives

Partial reduction of the nitro group or its condensation can lead to a variety of other nitrogen-containing functionalities, including nitroso, azoxy, and azo groups. These transformations typically proceed through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine.

Nitroso Derivatives: Careful reduction of this compound can yield N-cyclopentyl-3-nitrosoaniline. Reagents such as zinc dust in the presence of aqueous ammonium (B1175870) chloride can reduce the nitro group to a hydroxylamine (B1172632) (N-cyclopentyl-N-(3-aminophenyl)hydroxylamine), which can then be selectively oxidized to the corresponding nitroso compound. wikipedia.org

Azoxy Derivatives: Azoxy compounds can be formed through the condensation of a nitroso compound and a hydroxylamine. nih.gov In the context of this compound reduction, these two intermediates can be generated in situ and condense under specific pH and temperature conditions. Alternatively, controlled oxidation of the corresponding aniline (B41778) derivative can also yield azoxy compounds. nih.gov Reductive coupling of nitroarenes using certain reagents may also produce azoxy derivatives. researchgate.net

Azo Derivatives: Azo compounds, characterized by an -N=N- double bond, are often formed under more strongly reducing conditions where bimolecular coupling occurs. mdpi.com Treatment of aromatic nitro compounds with certain metal hydrides or zinc metal with base can lead to the formation of the corresponding azo derivative. wikipedia.org For this compound, this would result in a symmetrical azo compound linked at the 3-position of the aniline ring. Azo dyes are also famously prepared via the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic partner. unb.ca

Reactivity of the Secondary Amine Group: Functionalization and Coupling Reactions

The N-cyclopentylamino group is a secondary amine, which exhibits characteristic nucleophilicity and can undergo a variety of functionalization and coupling reactions at the nitrogen atom.

Acylation, Sulfonylation, and Carbamoylation

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a good nucleophile, readily reacting with various electrophilic reagents.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This compound can be readily acylated using acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to yield the corresponding N-acyl-N-cyclopentyl-3-nitroaniline. google.com The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acid byproduct.

Sulfonylation: Similar to acylation, sulfonylation introduces a sulfonyl group (R-SO₂) onto the nitrogen, forming a sulfonamide. The reaction is typically carried out with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base.

Carbamoylation: The formation of a carbamate (B1207046) (or urethane) linkage on the nitrogen atom can be achieved by reacting the secondary amine with an isocyanate or a carbamoyl (B1232498) chloride. This reaction introduces a carbamoyl group (R₂N-C=O) and is fundamental in the synthesis of various biologically active molecules and polymers.

Further N-Alkylation and Quaternization Strategies

The secondary amine of this compound can be further alkylated to form a tertiary amine. This tertiary amine can then undergo another alkylation to form a quaternary ammonium salt, a process known as the Menschutkin reaction. nih.gov

N-Alkylation: Introduction of a second alkyl group onto the nitrogen atom can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.org The reaction rate is influenced by the steric hindrance of both the amine and the alkylating agent. Another modern and green approach is reductive N-alkylation, which involves reacting the secondary amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. nih.gov This one-pot procedure forms an iminium ion intermediate that is immediately reduced to the tertiary amine.

Quaternization: Once the tertiary amine (e.g., N-cyclopentyl-N-methyl-3-nitroaniline) is formed, it can be reacted with an excess of an alkylating agent to produce a quaternary ammonium salt. dtic.milgoogle.com These salts are ionic compounds and have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. The reaction typically requires more forcing conditions than the initial alkylation. cdnsciencepub.com

Table 2: Sequential N-Alkylation and Quaternization of this compound

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1. N-Alkylation | This compound | CH₃I, K₂CO₃ | N-cyclopentyl-N-methyl-3-nitroaniline |

Transimination Reactions and Amine Exchange Kinetics

While transimination specifically refers to the exchange of groups on an imine C=N bond, the related process of transamination or amine exchange is relevant to the secondary amine in this compound. organic-chemistry.org

Amine Exchange: This process involves the displacement of one amine from a molecule by another. wikipedia.org For this compound, this would entail reacting it with another primary or secondary amine, potentially leading to the displacement of the cyclopentylamino group or the incoming amine. Such reactions are typically reversible and require a catalyst, often an acid or a metal complex, to proceed at a reasonable rate. The equilibrium position is driven by factors such as the relative nucleophilicity and volatility of the amines involved. The kinetics of these exchanges are complex and depend on the catalyst, solvent, and the steric and electronic properties of the participating amines. semanticscholar.org The proton transfer between the amine species often plays a critical role in the reaction mechanism. semanticscholar.org

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the combined directing effects of its two substituents: the N-cyclopentylamino group and the nitro group. These groups exert opposing electronic influences on the aromatic system. wikipedia.orgijrar.org

The N-cyclopentylamino group (-NH-c-C5H9) is a powerful activating group and an ortho, para-director. doubtnut.comaskfilo.com Its nitrogen atom donates electron density to the benzene (B151609) ring through a strong resonance effect (+M), increasing the ring's nucleophilicity and making it significantly more reactive towards electrophiles than benzene itself. libretexts.orgdoubtnut.com This donation of electron density is most pronounced at the positions ortho (C2, C6) and para (C4) to the amino substituent.

Conversely, the nitro group (-NO2) is a potent deactivating group and a meta-director. minia.edu.egyoutube.com It withdraws electron density from the ring through both a strong resonance effect (-M) and an inductive effect (-I). libretexts.org This withdrawal of electron density makes the ring less reactive towards electrophiles and directs incoming substituents to the meta position (C5 relative to the nitro group, which is also C5 relative to the amino group) to avoid placing a positive charge adjacent to the already electron-deficient carbon attached to the nitro group during the formation of the carbocation intermediate. wikipedia.org

In this compound, the two substituents are meta to each other. The powerful activating and ortho, para-directing effect of the N-cyclopentylamino group dominates over the deactivating, meta-directing effect of the nitro group. libretexts.org Therefore, incoming electrophiles will be directed to the positions that are ortho and para to the N-cyclopentylamino group. The potential sites for substitution are C2, C4, and C6.

Position C2: ortho to the amino group, ortho to the nitro group.

Position C4: para to the amino group, ortho to the nitro group.

Position C6: ortho to the amino group, meta to the nitro group.

Substitution at C2 and C4 is electronically disfavored due to their proximity to the electron-withdrawing nitro group. The most favored position for electrophilic attack is C6, which is activated (ortho) by the amino group and is least deactivated (meta) by the nitro group. Steric hindrance from the bulky cyclopentyl group may slightly disfavor substitution at the C2 and C6 positions compared to the C4 position, but the electronic deactivation by the nitro group at C4 is a more significant factor. Thus, the primary products are expected at the C6 and C4 positions.

| Reaction | Electrophile (E+) | Predicted Major Product(s) | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | N-cyclopentyl-2,5-dinitroaniline | N-cyclopentyl-4,5-dinitroaniline |

| Halogenation (Br₂) | Br⁺ | 2-Bromo-N-cyclopentyl-5-nitroaniline | 4-Bromo-N-cyclopentyl-5-nitroaniline |

| Sulfonation | SO₃ | 4-(cyclopentylamino)-2-nitrobenzenesulfonic acid | 2-(cyclopentylamino)-4-nitrobenzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | Reaction is unlikely due to the strongly deactivating nitro group and potential for the Lewis acid catalyst to complex with the amino group. | - |

Nucleophilic Aromatic Substitution Reactions (SNAr) on Substituted Analogues

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups and a suitable leaving group. wikipedia.org this compound itself is not a substrate for SNAr as it lacks a leaving group. However, substituted analogues containing a leaving group (e.g., a halogen) and activated by the nitro group can undergo these reactions. tandfonline.comlibretexts.org

The mechanism is a two-step addition-elimination process. researchgate.net First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org For the reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the intermediate. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Consider a hypothetical analogue, 2-chloro-N-cyclopentyl-5-nitroaniline . In this molecule, the chlorine atom serves as the leaving group, and the nitro group is para to it, providing the necessary electronic stabilization for the Meisenheimer complex.

The reactivity in SNAr reactions is influenced by several factors:

Leaving Group: The rate-determining step is typically the attack of the nucleophile, not the departure of the leaving group. Consequently, the reaction rate is often inversely proportional to the leaving group's bond strength with carbon, with fluoride (B91410) being the best leaving group among halogens (F > Cl > Br > I) due to its high electronegativity which strongly polarizes the C-X bond, making the carbon more electrophilic. wikipedia.org

Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. nih.govresearchgate.net

Mechanistic Pathways and Kinetic Studies of Key Chemical Transformations

Computational studies, often employing Density Functional Theory (DFT), provide insight into the mechanistic pathways of reactions involving aniline derivatives. mdpi.commdpi.com For electrophilic aromatic substitution on this compound, the reaction proceeds through a high-energy carbocation intermediate (Wheland intermediate or sigma complex). masterorganicchemistry.comuci.edu

The reaction coordinate map for EAS would show the reactants (aniline derivative and electrophile) proceeding through a first transition state (TS1) to form the Wheland intermediate. This step is endergonic and typically rate-determining because it involves the disruption of aromaticity. masterorganicchemistry.com The intermediate resides in a local energy minimum. From this intermediate, the system passes through a second, lower-energy transition state (TS2) corresponding to the deprotonation of the sp³-hybridized carbon, which leads to the final substituted product and restores aromaticity.

For SNAr reactions on a suitable analogue, the reaction coordinate would feature two transition states and one intermediate.

Reactants to TS1: The nucleophile approaches the carbon bearing the leaving group.

TS1 to Meisenheimer Complex: The C-Nucleophile bond is partially formed, and the negative charge begins to delocalize into the ring.

Meisenheimer Complex to TS2: The intermediate is in a potential energy well. The C-Leaving Group bond begins to break.

TS2 to Products: The leaving group departs, and the aromatic system is reformed.

The relative heights of TS1 and TS2 determine the rate-determining step, which can be either the formation or the breakdown of the Meisenheimer complex, depending on the specific reactants and conditions. researchgate.net

The effect of additional substituents on the reaction rates of this compound analogues can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship. libretexts.org

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. acs.org

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. libretexts.org

For SNAr reactions , the rate-determining step is the nucleophilic attack, which builds up negative charge in the ring. The reaction is accelerated by electron-withdrawing substituents that can stabilize this negative charge. This results in a large, positive ρ value. nih.govresearchgate.net Conversely, electron-donating groups would slow the reaction.

| Substituent (X) at C2 | Hammett Constant (σ_meta) | Relative Rate Constant (k_rel) | log(k_rel) |

|---|---|---|---|

| -OCH₃ | +0.12 | 2.5 | 0.40 |

| -CH₃ | -0.07 | 0.6 | -0.22 |

| -H | 0.00 | 1.0 | 0.00 |

| -Cl | +0.37 | 14.8 | 1.17 |

| -CN | +0.56 | 85.1 | 1.93 |

| -NO₂ | +0.71 | 446.7 | 2.65 |

A plot of log(k_rel) versus σ for such a reaction would yield a straight line with a positive slope (ρ > 0), confirming that the reaction is favored by electron-withdrawing groups. researchgate.netresearchgate.net

Oxidative and Reductive Coupling Reactions Involving this compound

Oxidative Coupling: The aniline moiety of this compound can undergo oxidative coupling. Oxidation of anilines can lead to the formation of azoxy compounds (R-N=N⁺(-O⁻)-R'). nih.gov This transformation can be achieved using chemical oxidants or biocatalysts like unspecific peroxygenases. The proposed mechanism often involves the enzymatic or chemical formation of hydroxylamine and nitroso intermediates, which then condense non-enzymatically to form the azoxy product. nih.gov

Reductive Coupling: The nitro group is highly susceptible to reduction, and the products depend heavily on the reducing agent and reaction conditions.

Complete Reduction: Strong reducing agents (e.g., H₂/Pd, Sn/HCl) will reduce the nitro group completely to an amino group, yielding N¹-cyclopentylbenzene-1,3-diamine.

Partial/Coupling Reduction: Under milder or specific conditions, reductive coupling can occur, leading to products with N-N bonds.

Azoxy Compounds: Reduction under basic conditions (e.g., with glucose) can yield azoxy derivatives. mdpi.com

Azo Compounds: More vigorous reduction in basic media (e.g., Zn/NaOH) can produce azo compounds (R-N=N-R'). unb.ca Azo dyes can also be synthesized by diazotization of the aniline group (after protecting or reducing the nitro group), followed by coupling with an electron-rich aromatic compound. nih.govresearchgate.net

Hydrazo Compounds: Further reduction of azo compounds yields hydrazo compounds (R-NH-NH-R').

Recently, methods for the cross-selective reductive coupling of nitroarenes with anilines or boronic acids have been developed, using organophosphorus or metal catalysts, to form unsymmetrical hydrazines or secondary amines, respectively. nih.govnih.govrsc.org These methods provide direct pathways to C-N or N-N bond formation.

Advanced Computational and Theoretical Studies of N Cyclopentyl 3 Nitroaniline

Quantum Chemical Calculations of Electronic Structure and Properties

No specific studies detailing quantum chemical calculations on the electronic structure and properties of N-cyclopentyl-3-nitroaniline were found.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

There are no available research findings or data tables from Density Functional Theory (DFT) calculations for the geometry optimization and vibrational frequencies of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Specific Frontier Molecular Orbital (HOMO-LUMO) analysis and the corresponding energy gap determination for this compound have not been reported in the scientific literature.

Electrostatic Potential Mapping and Charge Distribution Analysis

Detailed electrostatic potential maps and charge distribution analyses for this compound are not available.

Conformational Analysis and Molecular Dynamics (MD) Simulations

No dedicated studies on the conformational analysis or molecular dynamics simulations of this compound could be located.

Potential Energy Surface Scans for Rotational and Conformational Preferences

There is no published research on the potential energy surface scans to determine the rotational and conformational preferences of this compound.

Simulations of Molecular Behavior in Solution and Solid State

Simulations detailing the molecular behavior of this compound in either the solution or solid state are not available in the current body of scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for structural elucidation and characterization. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate the spectroscopic parameters of nitroaniline derivatives. researchgate.netscholarsresearchlibrary.com

The process begins with an in silico geometry optimization to find the most stable three-dimensional conformation of the this compound molecule. Following this, vibrational frequency analysis is performed to predict the Infrared (IR) spectrum. This calculation identifies the characteristic stretching and bending modes of the molecule's functional groups. For this compound, key predicted frequencies would include the N-H stretching of the secondary amine, the symmetric and asymmetric stretching of the nitro (NO₂) group, C-N stretching, and vibrations associated with the aromatic ring and the cyclopentyl group. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) parameters are predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. nih.gov These calculations determine the magnetic shielding tensors for each nucleus (¹H and ¹³C), which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govrsc.org This allows for the prediction of the entire ¹H and ¹³C NMR spectra, providing valuable information about the electronic environment of each atom in the molecule. The accuracy of these predictions can be high, with modern DFT methods achieving root-mean-square deviations of less than 0.2 ppm for ¹H shifts and under 2.0 ppm for ¹³C shifts. nih.gov

Illustrative Predicted Spectroscopic Data for this compound

Below are tables of hypothetical, yet plausible, spectroscopic parameters for this compound, as would be generated by a typical DFT study (e.g., using a B3LYP functional with a 6-311G(d,p) basis set).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic C-H (ortho to -NH) | ~7.8 - 8.0 | Deshielded by the nitro group |

| Aromatic C-H (ortho to -NO₂) | ~7.4 - 7.6 | Influenced by both groups |

| Aromatic C-H (para to -NH) | ~7.2 - 7.3 | Less deshielded position |

| Amine N-H | ~4.5 - 5.5 | Broad signal, position is solvent-dependent |

| Cyclopentyl C-H (alpha to N) | ~3.5 - 3.8 | Deshielded by adjacent nitrogen |

| Cyclopentyl C-H (beta/gamma) | ~1.5 - 2.0 | Typical aliphatic range |

| Aromatic C-NO₂ | ~148 - 150 | Quaternary carbon attached to nitro group |

| Aromatic C-NH | ~145 - 147 | Quaternary carbon attached to amine group |

| Other Aromatic Carbons | ~110 - 130 | Range depends on position relative to substituents |

| Cyclopentyl Carbons | ~24 - 55 | Alpha-carbon is the most downfield |

Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |

| Aromatic C=C Bending | 1580 - 1620 | Medium-Strong |

| C-N Stretch (Aromatic-Amine) | 1280 - 1350 | Strong |

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, identifying intermediates and the high-energy transition states that connect them. This analysis is crucial for predicting reaction kinetics and selectivity.

Transition state theory (TST) is a cornerstone of these studies, providing a framework for calculating reaction rates based on the properties of the reactants and the transition state. wikipedia.org Using quantum mechanical methods, a potential energy surface for a proposed reaction can be mapped. A transition state (TS) corresponds to a saddle point on this surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. science.gov

For this compound, a computational study could investigate various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or the reduction of the nitro group. For example, in modeling the nitration of the aromatic ring, calculations would determine the relative energies of the intermediates formed by attack at the ortho and para positions relative to the N-cyclopentylamino group. The activation energy (ΔG‡), which is the Gibbs free energy difference between the reactants and the transition state, would be calculated for each pathway. wikipedia.org The pathway with the lower activation energy is kinetically favored and will be the major reaction route. These calculations provide a quantitative understanding of the regioselectivity governed by the existing substituents.

Illustrative Energy Profile for a Hypothetical Reaction Pathway

The table below presents a hypothetical energy profile for the electrophilic bromination of this compound, illustrating how computational analysis can distinguish between competing pathways.

Table 3: Calculated Relative Energies (kcal/mol) for the Bromination of this compound

| Species | Pathway A (Attack at C4) | Pathway B (Attack at C6) |

|---|---|---|

| Reactants (Ground State) | 0.0 | 0.0 |

| Transition State 1 (TS1) | +18.5 | +22.1 |

| Sigma Complex (Intermediate) | -5.2 | -3.1 |

| Transition State 2 (TS2) | +12.3 | +15.8 |

| Products | -10.4 | -10.4 |

Note: In this illustrative model, Pathway A has a lower activation energy (18.5 kcal/mol) and is therefore predicted to be the kinetically favored pathway.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Reactivity (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their activities or properties. acs.org In the context of chemical reactivity, these models can predict how a molecule like this compound will behave in a chemical reaction without performing the experiment.

The foundation of a QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and electronic properties. For chemical reactivity, relevant descriptors often include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, atomic charges, and dipole moment. These relate to a molecule's ability to act as a nucleophile or electrophile.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Quantum Chemical Descriptors: Parameters like hardness, softness, and electrophilicity index, which are derived from electronic properties and provide a more nuanced view of reactivity. mdpi.comnih.gov

Once a set of descriptors is calculated for a series of related compounds (e.g., various substituted anilines), a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.net This model establishes a quantitative equation linking the descriptors to an experimentally measured reactivity parameter (e.g., a reaction rate constant). The resulting QSAR model can then be used to predict the reactivity of new or untested compounds, such as this compound, based solely on its calculated descriptors. Such models are invaluable for screening compounds and prioritizing experimental efforts. researchgate.net

Illustrative Molecular Descriptors for QSAR/QSPR Modeling

The following table shows a set of hypothetical molecular descriptors for this compound, calculated using computational methods, which could be used as input for a QSAR model predicting its chemical reactivity.

Table 4: Hypothetical Calculated Molecular Descriptors for this compound

| Descriptor | Hypothetical Value | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability (nucleophilicity) |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 4.2 Debye | Influences interactions in polar reactions |

| Electrophilicity Index (ω) | 2.9 eV | Global measure of electrophilic character |

| Molecular Volume | 185 ų | Steric hindrance factor |

Applications of N Cyclopentyl 3 Nitroaniline and Its Derivatives in Advanced Chemical Materials and Processes Non Biological Focus

Role as a Precursor in Material Science and Polymer Chemistry

The reactivity of the aniline (B41778) and nitro functionalities positions N-cyclopentyl-3-nitroaniline as a valuable starting material in the synthesis of a range of advanced materials.

Substituted anilines are well-established monomers for the synthesis of conducting polymers, most notably polyaniline (PANI) and its derivatives. rsc.org These polymers are of significant interest for applications in sensors, protective coatings, and electronic devices. researchgate.net The synthesis is typically achieved through chemical oxidative polymerization, where monomers are linked in the presence of an oxidant like ammonium (B1175870) persulfate in an acidic medium. nih.gov

While direct polymerization of this compound is not extensively documented, its structural similarity to other polymerizable aniline derivatives suggests its potential as a monomer or comonomer. researchgate.netnih.gov The incorporation of this compound into a polymer backbone would be expected to impart specific properties:

Solubility: The bulky, non-polar cyclopentyl group attached to the nitrogen atom could enhance the solubility of the resulting polymer in common organic solvents. nih.gov Improved processability is a significant challenge in the field of conducting polymers, and this enhanced solubility would allow for easier fabrication of films and coatings. rsc.orgresearchgate.net

Morphology: The substituent group on the aniline monomer is known to influence the surface morphology of the final polymer, which can range from heterogeneous and hierarchical to more uniform, spherical structures. rsc.orgresearchgate.net

Electronic Properties: The presence of the electron-withdrawing nitro (–NO2) group on the aromatic ring would significantly alter the electronic characteristics of the polymer. This modification can be used to tune the polymer's conductivity, optical absorption, and HOMO/LUMO energy levels. researchgate.net

Copolymerization of this compound with aniline or other derivatives offers a strategy to precisely tailor the physicochemical properties of the final material, such as thermal stability, electrical conductivity, and optical response, by varying the monomer ratios. researchgate.net

| Polymer Property | Influence of this compound as a Monomer | Rationale |

|---|---|---|

| Solubility | Potentially increased in organic solvents | The non-polar cyclopentyl group can disrupt intermolecular chain packing, improving interaction with solvent molecules. nih.gov |

| Conductivity | Likely decreased compared to unsubstituted polyaniline | The electron-withdrawing nitro group reduces the electron density on the polymer backbone, which is crucial for charge transport. researchgate.net |

| Thermal Stability | May be altered depending on copolymer composition | Copolymerization is a known method to address the limited thermal stability of some conducting homopolymers. researchgate.net |

| Optical Absorption | Shift in absorption wavelength (color) | Substituents on the phenyl ring modify the electronic transitions, affecting the polymer's color and UV-Vis absorption spectrum. nih.gov |

Nitroanilines are fundamental intermediates in the synthesis of azo dyes, which constitute a large and commercially significant class of synthetic colorants used in textiles, printing, and other industrial applications. wikipedia.orgwikipedia.org The synthesis process involves the diazotization of the primary or secondary amino group of an aniline derivative, followed by an azo coupling reaction with an electron-rich coupling component.

This compound can serve as the diazo component in this reaction sequence. The key steps are:

Diazotization: The secondary amino group of this compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with a suitable coupling partner, such as a phenol, naphthol, or another aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo group (–N=N–), which acts as a chromophore and is responsible for the color of the dye. atbuftejoste.com.ng

The final properties of the dye are heavily influenced by the molecular structure of both the diazo component and the coupling partner. The presence of the N-cyclopentyl and 3-nitro groups on the aniline ring would modify the resulting dye's:

Color and Shade: The nitro group, being a strong electron-withdrawing group, typically causes a bathochromic (deepening of color) shift in the dye's absorption spectrum. atbuftejoste.com.ng

Solubility: The lipophilic cyclopentyl group can enhance the solubility of disperse dyes in non-polar media, which is crucial for dyeing synthetic fibers.

For example, 3-nitroaniline (B104315) itself is a known precursor for Disperse Yellow 5, highlighting the utility of this structural motif in dye chemistry. wikipedia.org

The dual reactivity of the amino and nitro groups makes this compound a versatile intermediate for the synthesis of more complex specialty chemicals. The molecule can be selectively modified at either functional group, providing a strategic entry point to a wide range of chemical structures.

Reactions at the Amino Group: Beyond diazotization for dyes, the diazonium intermediate can undergo a variety of Sandmeyer or related reactions to introduce other functional groups (e.g., –Cl, –Br, –CN, –OH) onto the aromatic ring, replacing the original amino functionality.

Reactions at the Nitro Group: The nitro group can be readily reduced to an amino group (–NH2) using various reducing agents (e.g., catalytic hydrogenation with Pd/C, or metals like Sn or Fe in acidic media). This converts this compound into N1-cyclopentylbenzene-1,3-diamine. This resulting diamine, with two amino groups of differing reactivity, is a valuable building block for synthesizing heterocyclic compounds, polyamides, or other complex organic molecules.